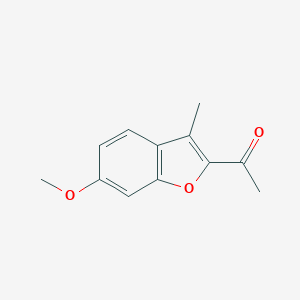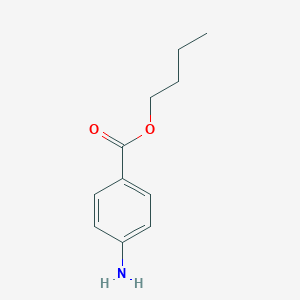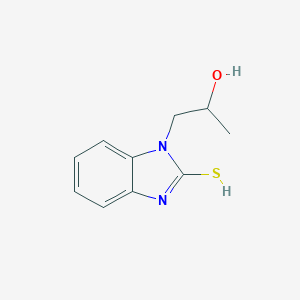![molecular formula C13H10Cl2FN B354447 3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline CAS No. 356531-57-2](/img/structure/B354447.png)
3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the benzene ring, and a fluorophenylmethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline typically involves the reaction of 3,5-dichloroaniline with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of phase transfer catalysts can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Applications De Recherche Scientifique
3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-dichloroaniline: Lacks the fluorophenylmethyl group, making it less versatile in terms of chemical reactivity and biological activity.
4-fluoro-N-methylaniline:
Uniqueness
3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline is unique due to the presence of both dichloro and fluorophenylmethyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FN/c14-10-5-11(15)7-13(6-10)17-8-9-1-3-12(16)4-2-9/h1-7,17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTCJDQHWWARPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=CC(=C2)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine](/img/structure/B354365.png)

![(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol](/img/structure/B354417.png)


![2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid](/img/structure/B354427.png)


![N-[3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B354522.png)
![2-({4-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354553.png)
![2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid](/img/structure/B354560.png)
![2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B354564.png)
![2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid](/img/structure/B354565.png)
![2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354568.png)
